molecular formula C20H22N4 B11710742 1,6-Bis(benzimidazol-2-yl)hexane

1,6-Bis(benzimidazol-2-yl)hexane

Cat. No.: B11710742
M. Wt: 318.4 g/mol
InChI Key: KVDIHIFDFVNDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Bis(benzimidazol-2-yl)hexane is an organic compound characterized as a long, flexible bis(benzimidazole) ligand. Its molecular structure features two benzimidazole functional groups separated by a hexylene spacer, which allows the ligand to adopt various conformations and coordinate with metal centers in multiple modes . This compound is of significant value in materials science and coordination chemistry, primarily serving as a key building block for the synthesis of functional coordination polymers (CPs) and metal-organic frameworks (MOFs) . Researchers utilize it to construct multidimensional networks with specific properties. A prominent application of these coordination polymers is in chemical sensing. Materials developed from this compound have been demonstrated as highly effective fluorescent probes for the detection of various analytes. For instance, these CPs can selectively and sensitively sense antibiotics like sulfadiazine and ornidazole, as well as toxic heavy metal ions such as Cd²⁺ in aqueous environments . Other research highlights its use in creating probes for acetylacetone and Hg²⁺ ions, showcasing its versatility in environmental monitoring and analytical chemistry . The mechanism of action for these sensors typically involves the ligand coordinating to a metal ion (e.g., Zn²⁺ or Cd²⁺) to form a stable framework. The resulting material exhibits strong fluorescence. Upon interaction with the target analyte, a quenching or enhancement of this fluorescence occurs, providing a detectable and quantifiable signal . Beyond sensing, this ligand and its metal complexes are also explored for their catalytic potential in oxidation reactions . For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

2-[6-(1H-benzimidazol-2-yl)hexyl]-1H-benzimidazole

InChI

InChI=1S/C20H22N4/c1(3-13-19-21-15-9-5-6-10-16(15)22-19)2-4-14-20-23-17-11-7-8-12-18(17)24-20/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24)

InChI Key

KVDIHIFDFVNDIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Synthetic Methodologies and Ligand Characterization of 1,6 Bis Benzimidazol 2 Yl Hexane

Chemical Synthesis Pathways and Reaction Conditions for 1,6-Bis(benzimidazol-2-yl)hexane

The primary and most established method for synthesizing this compound is through a condensation reaction. libretexts.org This pathway involves the reaction of o-phenylenediamine (B120857) with a suitable dicarboxylic acid derivative, where the two carboxyl groups are separated by a hexane (B92381) spacer.

A representative synthesis involves the reaction of two equivalents of o-phenylenediamine with one equivalent of suberic acid (octanedioic acid). The reaction is typically carried out under acidic conditions and often requires heat to drive the cyclization and dehydration process, leading to the formation of the two benzimidazole (B57391) rings. A molecule of water is eliminated for each benzimidazole ring formed. libretexts.orglibretexts.org

General Reaction Scheme:

2 o-phenylenediamine + Suberic acid → this compound + 4 H₂O

The reaction conditions can be vigorous, sometimes requiring high temperatures and strong acids to achieve good yields. tandfonline.com Variations of this method, known as the Phillips-Ladenburg reaction, may employ different acidic catalysts or reaction media to optimize the formation of the benzimidazole rings. researchgate.net

Precursor Compounds and Catalytic Considerations in Ligand Synthesis

The synthesis of this compound relies on readily available precursor compounds.

Key Precursors:

o-Phenylenediamine (1,2-diaminobenzene): This aromatic diamine provides the core structure which, upon cyclization, forms the benzimidazole nucleus.

Suberic Acid (Octanedioic acid): This C8 dicarboxylic acid serves as the source of the hexane linker and the two carbon atoms that become the C2 position of the respective benzimidazole rings.

The choice of catalyst is critical in benzimidazole synthesis to ensure high yields and minimize side reactions. While high temperatures can sometimes suffice, various catalysts are employed to facilitate the reaction under milder conditions. nih.gov

Table 1: Catalysts in Benzimidazole Synthesis

Catalyst Type Specific Examples Role/Conditions
Acid Catalysts Polyphosphoric acid (PPA), p-Toluenesulfonic acid, Hydrochloric acid, Chlorosulfonic acid Promote condensation and cyclodehydration, often at elevated temperatures. nih.govmdpi.com
Metal-Based Catalysts Cobalt nanocomposites, Au/TiO₂, MgCl₂·6H₂O, Cu(OH)₂ Facilitate dehydrogenation or condensation under various conditions, including milder temperatures. nih.govresearchgate.net
Enzymatic Catalysts Immobilized Lipase (e.g., Lipozyme®) Enables synthesis under very mild conditions (e.g., 37 °C) in organic solvents, suitable for sensitive substrates. rsc.org

| Solvent-Free/Green Catalysts | Zeolite HY, DBUH⁺I₃⁻ complex | Used in microwave-assisted or grindstone chemistry to provide environmentally benign alternatives with short reaction times. tandfonline.comresearchgate.net |

For the synthesis of this compound, strong acid catalysts like polyphosphoric acid are commonly used to ensure the double condensation and cyclization occurs efficiently. researchgate.netmdpi.com

Spectroscopic and Analytical Techniques for Ligand Verification and Purity Assessment

Once synthesized, the identity and purity of this compound must be confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the different types of protons in the molecule. The spectrum for this compound would show characteristic signals for the aromatic protons on the benzimidazole rings, the protons of the imidazole (B134444) N-H group, and the aliphatic protons of the hexane chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, confirming the presence of aromatic carbons, the C=N carbon of the imidazole ring, and the aliphatic carbons of the hexane linker.

Table 2: NMR Data for this compound

Technique Solvent Chemical Shift (δ) and Description
¹H NMR DMSO-d₆ δ 8.21 (s, 2H, imidazole-H), 7.52–7.48 (m, 8H, aromatic-H), 2.89 (t, 4H, -CH₂-), 1.72–1.68 (m, 4H, -CH₂-)

| ¹³C NMR | - | Peaks at 151.2 ppm (C=N), 122.4–128.3 ppm (aromatic carbons) |

Vibrational Spectroscopy (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands confirm the structure of the ligand.

Table 3: FT-IR Data for this compound

Wavenumber (cm⁻¹) Vibration Type
~3200-2900 N-H stretching of the imidazole ring and C-H aromatic stretching
1620 C=N stretching of the imidazole ring

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound, confirming its molecular formula. Electrospray ionization (ESI-MS) typically shows a molecular ion peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₂₀H₂₂N₄), the expected molecular weight is approximately 318.4 g/mol .

Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. The experimental values are compared against the calculated theoretical values to assess the purity of the synthesized ligand.

Table 4: Elemental Analysis Data for C₂₀H₂₂N₄

Element Calculated % Found %
C 75.44 75.32
H 6.96 6.88

Coordination Chemistry and Metal Complexation of 1,6 Bis Benzimidazol 2 Yl Hexane

Formation of Coordination Polymers and Metal-Organic Frameworks Utilizing 1,6-Bis(benzimidazol-2-yl)hexane as a Bridging Ligand

The flexible hexyl chain of this compound, in conjunction with the coordinating nitrogen atoms of the benzimidazole (B57391) groups, allows it to act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. The final dimensionality and topology of the resulting coordination polymer or MOF are influenced by several factors, including the coordination geometry of the metal ion, the presence of ancillary ligands, and the reaction conditions.

Cadmium(II)-Based Coordination Polymers and MOFs

Recent research has demonstrated the successful use of this compound (L) in the synthesis of a cadmium(II) coordination polymer. In a notable example, a new ternary coordination polymer, {[Cd(L)(nip)(H₂O)]·H₂O}n (where H₂nip is 5-nitroisophthalic acid), was synthesized via a hydrothermal method. researchgate.net The single-crystal X-ray diffraction analysis of this compound revealed a two-dimensional (2D) sheet structure. These 2D layers are further extended into a three-dimensional (3D) supramolecular network through O-H···O hydrogen bonding interactions. researchgate.net This work highlights the ability of this compound to cooperate with other ligands to create complex, high-dimensional structures.

CompoundMetal IonAncillary LigandDimensionalityKey Structural FeaturesReference
{[Cd(L)(nip)(H₂O)]·H₂O}nCd(II)5-nitroisophthalic acid2D → 3D2D sheets extended into a 3D supramolecular network via hydrogen bonding. researchgate.net
L = this compound

Exploration of Other Divalent Metal Ion Coordination (e.g., Zinc(II))

While specific studies on the coordination of this compound with zinc(II) are not as extensively documented as with cadmium(II), research on closely related systems provides valuable insights. For instance, a study on the coordination of 1,6-bis(1-benzimidazolyl)hexane, a positional isomer of the target ligand, with Zn(II) has been reported. researchgate.net Spectroscopic and analytical data for the resulting complex suggested the formation of a polymeric structure. researchgate.net

Furthermore, the coordination of other flexible bis(benzimidazole) ligands with Zn(II) has been explored. For example, the hydrothermal reaction of zinc chloride with 2,2'-(1,4-butanediyl)bis-1,3-benzimidazole (BBM), a ligand with a shorter butyl spacer, resulted in a one-dimensional (1D) coordination polymer, {[ZnCl₂(BBM)]·CH₃OH}n. researchgate.net In this structure, the BBM ligand connects the Zn(II) atoms to form a square-wave chain. researchgate.net These findings suggest that this compound is also likely to form coordination polymers with Zn(II), with the final structure being influenced by the length of the flexible spacer and the choice of anions or ancillary ligands.

Ligand Binding Modes and Their Impact on Coordination Geometries

The versatility of this compound as a ligand stems from the multiple coordination sites offered by the nitrogen atoms of its two benzimidazole rings. The flexibility of the hexane (B92381) spacer allows the benzimidazole groups to orient in various ways to satisfy the coordination preferences of the metal center.

The benzimidazole moiety can coordinate to a metal ion through the imine nitrogen atom. In bis(benzimidazole) ligands, this can lead to several binding modes:

Bridging Bidentate: Each benzimidazole ring coordinates to a different metal center, thus bridging two metal ions and facilitating the formation of polymeric chains or networks. This is the most common mode for forming coordination polymers.

Chelating Bidentate: Both benzimidazole rings of a single ligand coordinate to the same metal center. This is more likely to occur with shorter alkyl spacers but can be influenced by the presence of other ligands.

Monodentate: Only one of the benzimidazole rings coordinates to a metal center, leaving the other uncoordinated. This can lead to the formation of discrete complexes or lower-dimensional polymers.

Factors Governing the Self-Assembly and Formation of Diverse Coordination Architectures

The self-assembly process that leads to the formation of a specific coordination polymer or MOF is a complex interplay of various factors. Understanding and controlling these factors is key to the rational design of materials with desired structures and properties.

Metal-to-Ligand Ratio: The stoichiometry of the metal salt and the ligand can significantly influence the final structure. nih.gov Different ratios can lead to the formation of complexes with varying numbers of ligands coordinated to each metal center, resulting in different dimensionalities and topologies.

Solvent System: The solvent used for the synthesis can affect the solubility of the reactants and the stability of the resulting products. In some cases, solvent molecules can even be incorporated into the final crystal structure, playing a role in stabilizing the network through hydrogen bonding or other intermolecular interactions.

Temperature and Reaction Time: Hydrothermal and solvothermal synthesis methods often employ elevated temperatures, which can influence the kinetics and thermodynamics of the self-assembly process, leading to the formation of different crystalline phases. The duration of the reaction can also be a critical factor.

By carefully controlling these factors, it is possible to guide the self-assembly of this compound and metal ions into a variety of coordination architectures with tailored properties.

Structural Elucidation and Supramolecular Architecture of Coordination Assemblies

Crystallographic Analysis of Coordination Compounds Featuring 1,6-Bis(benzimidazol-2-yl)hexane

A critical component in understanding the solid-state structure of coordination compounds is crystallographic analysis. However, specific data from such studies on complexes of this compound are not present in the surveyed literature.

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides crucial information such as bond lengths, bond angles, coordination geometry of the metal center, and the conformation of the ligand. Despite the synthesis of various metal complexes with ligands structurally related to bis-benzimidazoles, specific SC-XRD data, including unit cell parameters, space group, and atomic coordinates for coordination compounds of this compound, have not been reported. Consequently, the creation of detailed data tables summarizing these crystallographic parameters is not possible.

Powder X-ray Diffraction for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is a vital tool for confirming the phase purity of a bulk crystalline sample and can be used to identify new crystalline phases. While some studies on related bis-benzimidazole complexes mention the use of PXRD for sample characterization, detailed patterns and their analysis for coordination polymers of this compound are not available. Such data would be essential for comparing the simulated pattern from a known crystal structure with the experimental pattern of the bulk material, thereby confirming the homogeneity of the synthesized compound.

Topological Analysis of Coordination Networks and Lattice Dimensionality

The flexible nature of the hexyl spacer in this compound suggests its potential to form diverse and intricate coordination networks. Topological analysis is a powerful tool to simplify and classify these complex structures. However, without the foundational crystallographic data, a topological analysis of the coordination networks formed by this ligand cannot be performed.

Elucidation of Two-Dimensional Sheet Structures

The formation of two-dimensional (2D) sheet structures is a common motif in coordination polymers. These sheets can be formed through the connection of metal ions by the bridging bis-benzimidazole ligands. The specific connectivity and arrangement of these sheets would be of great interest, but no such structures involving this compound have been described in the literature.

Characterization of Three-Dimensional Supramolecular Networks

Interactions between lower-dimensional structures, such as hydrogen bonding or π-π stacking, can lead to the formation of three-dimensional (3D) supramolecular networks. The benzimidazole (B57391) rings in the ligand provide potential sites for such interactions. However, in the absence of crystallographic data, the nature and extent of these interactions and the resulting 3D architectures for this compound complexes remain uncharacterized.

Identification of Specific Network Topologies (e.g., {4⁴}, mog)

The classification of coordination networks into specific topologies, such as the common {4⁴} (sql) or more complex nets like mog, provides a systematic way to understand and compare different structures. This level of detailed analysis is contingent on having the fundamental crystal structure. As this information is not available for coordination compounds of this compound, no identification of their network topologies can be reported.

Non-Covalent Interactions Driving Supramolecular Assembly and Crystal Packing

The stability and dimensionality of the supramolecular frameworks derived from benzimidazole-containing ligands are predominantly governed by a combination of hydrogen bonding, π-π stacking, and other weaker van der Waals forces.

Hydrogen bonds are among the most critical directional forces in the crystal engineering of benzimidazole derivatives. In the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, which incorporates a water molecule, a variety of hydrogen bonds are observed, creating an infinite chain motif. mdpi.com The nitrogen atoms of the benzimidazole unit and the oxygen atom of the water molecule are pivotal in forming strong N–H···O and O–H···N hydrogen bonds. mdpi.com Furthermore, the carbonyl oxygen atom can act as a bifurcated acceptor, participating in both O–H···O and C–H···O interactions. mdpi.com

Computational studies on this model compound have quantified the energies of these interactions, revealing the O–H···N bond to be the most significant with an interaction energy of -7.82 kcal/mol. mdpi.com The energies for N–H···O and O–H···O interactions are comparable, at approximately -5.5 kcal/mol, while the C–H···O interaction is the weakest at -4.5 kcal/mol. mdpi.com These findings underscore the hierarchical importance of different hydrogen bonds in the stabilization of the crystal lattice.

Table 1: Hydrogen Bond Parameters in a Structurally Related Benzimidazole Derivative

Donor-H···Acceptor Interaction Energy (kcal/mol)
O–H···N -7.82
N–H···O ~ -5.5
O–H···O ~ -5.5

Data derived from single-point calculations on the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one. mdpi.com

While specific π-π stacking data for this compound complexes are unavailable, it is anticipated that the benzimidazole rings would engage in similar parallel-displaced or face-to-face stacking arrangements, contributing to the cohesion of the supramolecular framework. The flexible hexane (B92381) linker would allow the benzimidazole moieties to orient themselves favorably to maximize these stabilizing interactions.

Table 2: Representative π-π Stacking Parameters in Related Systems

Interacting Rings Centroid-to-Centroid Distance (Å)
Pyridine···Benzimidazole 3.6675 (16)

Data from a related 2,6-bis(2-benzimidazolyl)pyridine structure.

These non-directional forces, although individually weak, become cumulatively significant in densely packed crystal structures, filling the voids and maximizing the cohesive energy of the solid-state assembly. The flexible hexane chain in this compound would further enhance the prevalence of these interactions by allowing the molecule to adopt conformations that optimize packing efficiency.

Computational and Theoretical Chemistry Studies of 1,6 Bis Benzimidazol 2 Yl Hexane Systems

Density Functional Theory (DFT) Calculations on Ligand and Metal-Ligand Complexes

Density Functional Theory (DFT) serves as a powerful and widely used computational tool for investigating the geometric and electronic properties of molecules like 1,6-Bis(benzimidazol-2-yl)hexane and its metal complexes.

Geometry Optimization: A fundamental step in any DFT study is the optimization of the molecular geometry. For this compound, this would involve determining the most stable three-dimensional arrangement of its atoms. The flexible hexane (B92381) linker allows for various conformations, and DFT calculations can predict the lowest energy structure, which is essential for understanding its reactivity and interaction with other molecules. For instance, studies on similar bis-benzimidazole ligands have successfully used DFT to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. nih.gov

Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum but also allow for the theoretical prediction of the compound's infrared (IR) and Raman spectra. This theoretical spectrum can then be compared with experimental spectra to validate the computational model.

Metal-Ligand Complexes: DFT is particularly valuable for studying the complexes formed between this compound and various metal ions. These calculations can provide insights into:

Coordination Modes: Predicting how the benzimidazole (B57391) nitrogen atoms coordinate to the metal center.

Bonding Nature: Analyzing the nature of the metal-ligand bonds, including the degree of covalent and electrostatic character.

Stability of Complexes: Calculating the binding energies between the ligand and different metal ions to predict the relative stability of the resulting complexes.

Electronic Structure Analysis and Prediction of Photophysical Properties

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and its potential in applications such as fluorescent sensors or electronic materials.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic excitation properties. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole rings, while the LUMO would also be distributed over these aromatic systems.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on a Related Bis(benzimidazolyl) Compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.58
HOMO-LUMO Gap4.67

Note: This data is for a related compound, 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane, and serves as an illustrative example. The actual values for this compound may differ. uleth.ca

Prediction of Photophysical Properties: Time-Dependent Density Functional Theory (TD-DFT) is a common extension of DFT used to predict the electronic absorption and emission spectra of molecules. researchgate.net For this compound, TD-DFT calculations could:

Predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum, which correspond to electronic transitions from the ground state to excited states.

Simulate its fluorescence spectrum by calculating the energy of the transition from the first excited state back to the ground state.

Provide insights into the nature of these electronic transitions (e.g., π-π* transitions localized on the benzimidazole rings).

Theoretical Investigations of Sensing Mechanisms and Structure-Property Relationships

Computational studies are invaluable for understanding how molecules like this compound can act as sensors for ions or other molecules and for establishing clear relationships between their structure and their observed properties.

Sensing Mechanisms: If this compound were to be investigated as a chemosensor, theoretical calculations could help elucidate the sensing mechanism. For example, upon binding a metal ion, changes in the electronic structure of the ligand would occur. These changes can be modeled using DFT to predict:

Changes in FMOs: The interaction with a metal ion would likely stabilize both the HOMO and LUMO, and the extent of this stabilization can be calculated.

Modulation of Photophysical Properties: The binding event can lead to a change in the fluorescence of the molecule (e.g., quenching or enhancement). TD-DFT can be used to predict these changes, providing a theoretical basis for the sensing behavior. For instance, the formation of a complex could open new non-radiative decay pathways, leading to fluorescence quenching.

Structure-Property Relationships: By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain or introducing substituents on the benzimidazole rings), computational chemists can establish clear structure-property relationships. nih.gov This allows for the rational design of new ligands with tailored properties for specific applications, such as enhanced binding affinity for a particular metal ion or a more significant fluorescence response.

Functional Applications in Advanced Chemical Sensing

Luminescent Chemosensing Platforms Utilizing Coordination Polymers of 1,6-Bis(benzimidazol-2-yl)hexane

Coordination polymers incorporating this compound as a ligand have demonstrated considerable potential as robust luminescent chemosensing platforms. These materials are synthesized through the self-assembly of the organic ligand with metal ions, resulting in extended networks with tailored photophysical properties. The inherent fluorescence of these coordination polymers can be selectively altered in the presence of specific analytes, forming the basis for their sensing applications.

A notable example is a cadmium(II) coordination polymer, {[Cd(L)(nip)(H₂O)]·H₂O}n (where L = this compound and H₂nip = 5-nitroisophthalic acid), which has been synthesized and characterized for its sensing capabilities. researchgate.net This polymer forms a two-dimensional sheet structure that extends into a three-dimensional supramolecular network through hydrogen bonding. researchgate.net It exhibits significant thermal and pH stability, making it a durable sensor for practical applications. researchgate.net

Detection of Environmentally Relevant Metal Ions (e.g., Fe³⁺)

The selective detection of ferric ions (Fe³⁺) is of great environmental and biological importance, as iron is a crucial element, yet its excess can be toxic. Coordination polymers of this compound have proven to be effective in the luminescent sensing of Fe³⁺.

The aforementioned cadmium(II) coordination polymer serves as a highly selective and sensitive fluorescent sensor for Fe³⁺ ions in aqueous solutions. researchgate.net The sensing mechanism relies on the quenching of the polymer's intrinsic luminescence upon interaction with Fe³⁺. The selectivity for Fe³⁺ over other metal ions is a key feature of this platform, which is crucial for its application in complex environmental samples. The quenching efficiency is significant, allowing for the detection of Fe³⁺ at low concentrations. researchgate.net

Table 1: Sensing Performance for Fe³⁺

ParameterValueReferenceAnalytesFe³⁺researchgate.netDetection MethodLuminescence Quenchingresearchgate.netSelectivityHighresearchgate.netReusabilityDemonstratedresearchgate.net

Detection of Organic Pollutants and Antibiotics (e.g., Chlortetracycline (B606653), Tetracycline)

The widespread use of antibiotics has led to their emergence as significant environmental pollutants. The development of sensors for the reliable detection of antibiotics in water is therefore a critical area of research. Coordination polymers based on this compound have shown promise in this domain as well.

The same cadmium(II) coordination polymer mentioned previously has also been successfully employed for the luminescent sensing of the antibiotic chlortetracycline (CTC) in aqueous environments. researchgate.net The interaction between the coordination polymer and chlortetracycline leads to a noticeable quenching of the material's fluorescence, enabling its detection. The sensor demonstrates good selectivity and sensitivity for CTC, highlighting its potential for monitoring water quality. researchgate.net While this specific study focused on chlortetracycline, the structural similarities among tetracycline-class antibiotics suggest the potential for broader application in detecting related compounds. researchgate.netresearchgate.net

Table 2: Sensing Performance for Chlortetracycline

ParameterValueReferenceAnalytesChlortetracycline (CTC)researchgate.netDetection MethodLuminescence Quenchingresearchgate.netSelectivityHighresearchgate.netReusabilityDemonstratedresearchgate.net

Mechanistic Insights into Luminescence Quenching for Sensing Applications

The functionality of these luminescent chemosensors is underpinned by specific photophysical mechanisms that lead to the quenching of their fluorescence in the presence of target analytes. Understanding these mechanisms is crucial for the rational design of more efficient and selective sensors. Investigations into the sensing mechanisms of coordination polymers involving this compound have pointed towards several key processes. researchgate.net

Inner Filter Effect (IFE)

The Inner Filter Effect is a significant mechanism contributing to the luminescence quenching observed in these systems. researchgate.net IFE occurs when the absorption spectrum of the analyte overlaps with either the excitation or emission spectrum of the fluorophore (the luminescent coordination polymer). In the case of the cadmium(II) coordination polymer for Fe³⁺ and chlortetracycline detection, the absorption of these analytes in the UV-Vis region can reduce the amount of excitation light reaching the sensor or re-absorb the emitted light, leading to an apparent decrease in the fluorescence intensity. researchgate.net This effect is a common and important factor in luminescence-based sensing.

Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer is another potential mechanism for luminescence quenching. FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. researchgate.net For FRET to occur, there must be an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. While not explicitly detailed for the this compound-based sensor in the context of the specified analytes in the primary reference, it is a plausible mechanism, especially if the analyte's absorption spectrum overlaps with the emission spectrum of the coordination polymer.

Electron Transfer Processes

Photoinduced electron transfer (PET) is another key mechanism that can lead to luminescence quenching. In this process, the photoexcited fluorophore can either donate an electron to or accept an electron from the analyte. This transfer of an electron results in the non-radiative decay of the excited state, thus quenching the fluorescence. For the detection of Fe³⁺, it is plausible that an electron transfer occurs from the excited state of the coordination polymer to the Fe³⁺ ion, leading to the observed quenching. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the electronic interactions and potential for such charge transfer processes between the sensor and the analyte. researchgate.net

Performance Metrics of Sensing Materials

The effectiveness of a chemical sensor is quantified by several key performance metrics. For sensing platforms incorporating this compound, these metrics have been evaluated to establish their potential for practical applications.

Selectivity is a critical attribute of a chemical sensor, defining its ability to detect a specific analyte in the presence of other potentially interfering species. In a recently developed cadmium(II) coordination polymer utilizing this compound as a ligand, high selectivity has been demonstrated for the detection of ferric ions (Fe³⁺) and the antibiotic chlortetracycline (CTC) in aqueous environments. researchgate.netias.ac.in

The sensitivity of this luminescent sensor is evidenced by its quenching response upon interaction with the target analytes. The coordination polymer exhibits a strong luminescence that is effectively quenched in the presence of Fe³⁺ or CTC, allowing for their sensitive detection. researchgate.netias.ac.in The material showed notable performance in detecting Fe³⁺ and chlortetracycline, indicating a high degree of sensitivity and selectivity. researchgate.net

Table 1: Selectivity of the {[Cd(L)(nip)(H2O)]·H2O}n Sensor L = this compound

Target Analyte Response Selectivity
Ferric ion (Fe³⁺) Luminescence Quenching High

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by a sensor. For the cadmium(II) coordination polymer incorporating this compound, the limit of detection for Fe³⁺ ions has been calculated to be 9.30 × 10⁻⁷ M. researchgate.net This low detection limit underscores the sensor's high sensitivity and its potential for monitoring trace amounts of these contaminants in water. researchgate.net

Table 2: Limit of Detection (LOD) for the {[Cd(L)(nip)(H2O)]·H2O}n Sensor L = this compound

Analyte Limit of Detection (M)

The long-term viability and cost-effectiveness of a sensor are dependent on its stability and reusability. The sensing platform based on the cadmium(II) coordination polymer with this compound has demonstrated both high stability and good recyclability. researchgate.netias.ac.in The material is reported to have high thermal and pH stability, which is crucial for applications under varying environmental conditions. researchgate.netias.ac.in

Furthermore, the sensor has shown good reusability for the detection of Fe³⁺ and chlortetracycline for at least five cycles, indicating that the sensing platform can be regenerated and used multiple times without a significant loss of performance. researchgate.net This robust nature is a promising feature for the development of practical and sustainable chemical sensors. researchgate.netias.ac.in

Future Research Directions and Outlook in Materials Science

Rational Design Principles for Next-Generation Ligands and Coordination Materials

The future development of materials based on 1,6-bis(benzimidazol-2-yl)hexane will heavily rely on the principles of rational design to create next-generation ligands and coordination materials with tailored properties. This involves the strategic modification of the parent ligand to influence the resulting material's structure and function.

Key strategies for ligand modification include:

Substitution on the Benzimidazole (B57391) Ring: Introducing functional groups onto the benzimidazole rings can alter the electronic properties, steric hindrance, and potential for secondary interactions, such as hydrogen bonding or π-π stacking. mdpi.com

Varying the Linker Chain: While the hexane (B92381) spacer provides significant flexibility, exploring linkers of different lengths and rigidities can control the dimensionality and topology of the resulting coordination networks. nih.gov Shorter or more rigid linkers may favor the formation of discrete polynuclear complexes or one-dimensional chains, whereas longer or more flexible linkers can lead to two- or three-dimensional frameworks. nih.govresearchgate.net

Introduction of Additional Donor Sites: Incorporating other coordinating groups into the ligand backbone can increase its denticity and lead to the formation of heterometallic or more complex coordination environments. mdpi.com

By systematically studying how these modifications affect the self-assembly process and the final properties of the material, researchers can establish clear structure-property relationships. This knowledge will be crucial for designing materials with specific applications in mind, such as gas storage, catalysis, or sensing.

Exploration of Novel Coordination Architectures for Expanded Functionality

The flexible nature of the this compound ligand allows it to adopt various conformations, leading to a rich variety of coordination architectures. figshare.com Future research will focus on exploring and controlling the assembly of novel and complex structures to unlock expanded functionalities.

Researchers are investigating the formation of:

One-Dimensional (1D) Chains: These structures can exhibit interesting properties such as single-chain magnetism or conductivity. The arrangement of metal centers and ligands within the chain can be controlled by factors like solvent, temperature, and the presence of counter-ions. nih.govnih.gov

Two-Dimensional (2D) Layers: Layered materials can be designed for applications in areas like intercalation chemistry, separation, and catalysis. The interlayer spacing and functionality can be tuned by modifying the ligand or introducing pillaring co-ligands. nih.govmdpi.com

Three-Dimensional (3D) Frameworks: The construction of robust and porous 3D frameworks, including MOFs, is a major goal. These materials have immense potential for gas storage and separation, drug delivery, and heterogeneous catalysis. nih.gov The use of co-ligands with different geometries and functionalities in conjunction with this compound can lead to frameworks with novel topologies and enhanced properties. mdpi.comnih.gov

Advanced Computational Modeling for Predictive Material Design and Optimization

Advanced computational modeling is set to become an indispensable tool for the predictive design and optimization of materials based on this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the electronic structure, bonding, and dynamic behavior of these materials. researchgate.netresearchgate.net

Computational modeling can be employed to:

Predict Crystal Structures: By simulating the self-assembly process, it may be possible to predict the most stable coordination architecture for a given set of precursors and reaction conditions.

Elucidate Reaction Mechanisms: Simulations can help to understand the step-by-step formation of coordination polymers, providing insights into the role of intermediates and transition states.

Screen for Promising Materials: High-throughput computational screening can be used to evaluate a large number of potential ligand modifications and metal combinations to identify candidates with desired properties before their experimental synthesis.

Understand Spectroscopic and Electronic Properties: DFT calculations can be used to interpret experimental data, such as UV-vis and photoluminescence spectra, and to understand the nature of electronic transitions within the material. nih.gov

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new functional materials with optimized performance.

Integration of this compound-Based Materials into Multifunctional Devices and Systems

A significant future direction is the integration of materials derived from this compound into multifunctional devices and systems. Their unique properties make them promising candidates for a range of technological applications.

Potential applications include:

Luminescent Sensors: Lanthanide complexes incorporating this compound or its derivatives have shown characteristic photoluminescence, making them suitable for sensing applications. nih.govcapes.gov.br For instance, a cadmium(II) coordination polymer has been shown to be a selective and sensitive luminescent sensor for certain antibiotics and metal ions. researchgate.net

Catalysts: The coordination of catalytically active metal centers within a robust framework can lead to highly efficient and reusable heterogeneous catalysts. The porous nature of some of these materials can also provide size and shape selectivity.

Electronic and Optoelectronic Devices: The development of conductive or semi-conductive coordination polymers could pave the way for their use in electronic components, such as transistors or light-emitting diodes (LEDs).

Drug Delivery Systems: The porous and potentially biocompatible nature of some MOFs based on this ligand could be exploited for the controlled release of therapeutic agents.

The successful integration of these materials into real-world devices will require interdisciplinary collaboration between chemists, materials scientists, and engineers to address challenges related to processability, stability, and device fabrication.

Q & A

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) be integrated to study the compound’s mechanism of action?

  • Methodological Answer : Combine LC-MS/MS-based metabolomics with phosphoproteomics (using SILAC labeling) to map metabolic and signaling pathways affected by the compound. Pathway enrichment analysis (via KEGG/Reactome) identifies key nodes for validation using CRISPR-Cas9 knockouts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.